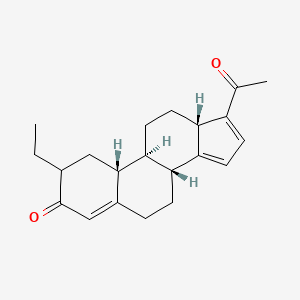
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione: is a synthetic steroidal compound. It is structurally related to other steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step reduces double bonds in the precursor molecule.
Oxidation: Specific functional groups are oxidized to introduce ketone functionalities.
Cyclization: Formation of the steroidal ring structure through cyclization reactions.
Ethylation: Introduction of the ethyl group at the 13th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its effects on cellular processes and gene expression.
Medicine:
- Potential applications in hormone replacement therapy.
- Studied for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of steroidal pharmaceuticals.
- Investigated for its potential use in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparación Con Compuestos Similares
(13S)-Ethyl-18,19-dinorpregna-5,14,16-triene-3,20-dione: A closely related compound with a similar structure but differing in the position of double bonds.
Gestodene: Another steroidal compound used in hormonal therapies.
Uniqueness:
- The specific arrangement of functional groups in (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione gives it unique reactivity and biological activity.
- Its ability to interact with specific steroid receptors distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
(8R,9R,10R,13S)-17-acetyl-2-ethyl-1,2,6,7,8,9,10,11,12,13-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-13-10-20-14(11-21(13)23)4-5-17-18-7-6-15(12(2)22)16(18)8-9-19(17)20/h6-7,11,13,16-17,19-20H,3-5,8-10H2,1-2H3/t13?,16-,17+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEFHXCXIRULLT-ATDKLKFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4C(=CC=C4C(=O)C)C3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H]2[C@H]3CC[C@H]4C(=CC=C4C(=O)C)[C@@H]3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)

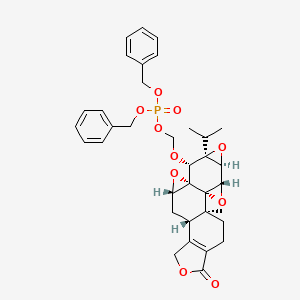
![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)
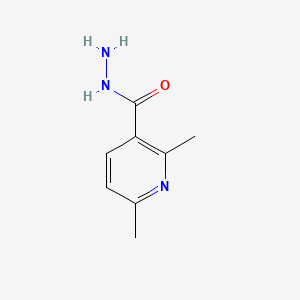
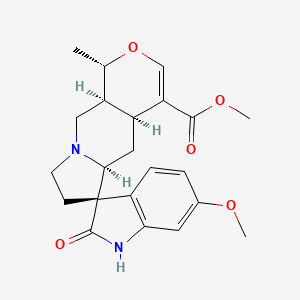
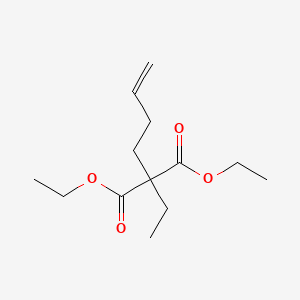
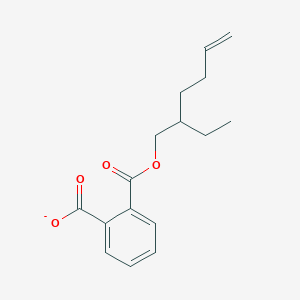
![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)
